molecular formula C14H12ClN3O2S B4891086 2-{[4-(4-Chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide

2-{[4-(4-Chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide

Cat. No.: B4891086
M. Wt: 321.8 g/mol
InChI Key: LLMRTFLVCFKMGV-UHFFFAOYSA-N
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Description

2-{[4-(4-Chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a cyano group, and a tetrahydropyridinone ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

The synthesis of 2-{[4-(4-Chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyanoacetylation of amines, followed by cyclization and subsequent functional group modifications . The reaction conditions often include the use of solvents such as ethanol and catalysts like triethylamine to facilitate the formation of the desired product . Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol, catalysts such as triethylamine, and various oxidizing and reducing agents . Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Mechanism of Action

Comparison with Similar Compounds

Similar compounds to 2-{[4-(4-Chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide include:

These compounds share similar structural features, such as the presence of a chlorophenyl group and a cyano group, but differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its combination of a tetrahydropyridinone ring with a sulfanylacetamide moiety, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

2-[[4-(4-chlorophenyl)-5-cyano-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O2S/c15-9-3-1-8(2-4-9)10-5-13(20)18-14(11(10)6-16)21-7-12(17)19/h1-4,10H,5,7H2,(H2,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLMRTFLVCFKMGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=C(NC1=O)SCC(=O)N)C#N)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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